2-(3-Chloro-2-hydroxypropoxy)benzonitrile
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Overview
Description
2-(3-Chloro-2-hydroxypropoxy)benzonitrile is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of benzonitrile, where a 3-chloro-2-hydroxypropoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-hydroxypropoxy)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes nucleophilic attack by the nitrile group to form the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-hydroxypropoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-(3-chloro-2-oxopropoxy)benzonitrile or 2-(3-chloro-2-carboxypropoxy)benzonitrile.
Reduction: Formation of 2-(3-chloro-2-hydroxypropoxy)benzylamine.
Substitution: Formation of 2-(3-substituted-2-hydroxypropoxy)benzonitrile derivatives.
Scientific Research Applications
2-(3-Chloro-2-hydroxypropoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-hydroxypropoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: A simpler analog with a chlorine atom directly attached to the benzene ring.
3-Chlorobenzonitrile: Another isomer with the chlorine atom in the meta position.
2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile: A more complex derivative with additional functional groups.
Uniqueness
2-(3-Chloro-2-hydroxypropoxy)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which can participate in a variety of chemical reactions. This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules.
Properties
IUPAC Name |
2-(3-chloro-2-hydroxypropoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-5-9(13)7-14-10-4-2-1-3-8(10)6-12/h1-4,9,13H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFFOLPYTIIKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603957 |
Source
|
Record name | 2-(3-Chloro-2-hydroxypropoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42864-99-3 |
Source
|
Record name | 2-(3-Chloro-2-hydroxypropoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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